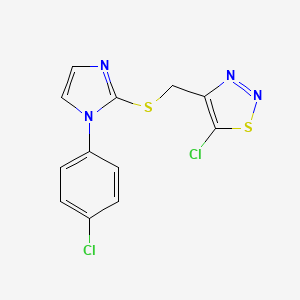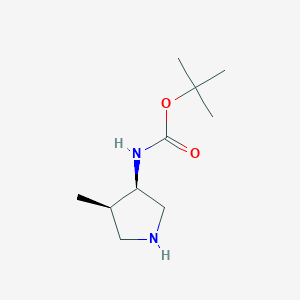![molecular formula C14H17N3OS2 B2950714 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 923368-07-4](/img/structure/B2950714.png)
1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a chemical compound that belongs to the class of nitrogen heteroarenes known as benzothiazoles . Benzothiazole cores are considered as important classes of nitrogen heteroarenes and possess substantial biological related properties, for instance, anticonvulsant, antimicrobial, antidiabetic, analgesic, and anti-cancer .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . For instance, an efficient eco-friendly microwave-assisted synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was reported through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been characterized by IR, NMR, MS spectral data, and X-ray diffraction . The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as antioxidant, analgesic, anti-inflammatory activities .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone for lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other 5-HT1A receptor antagonists. This may limit its usefulness in certain experimental settings where higher potency compounds are required.
Direcciones Futuras
There are several potential future directions for research on 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. One area of interest is in the development of more potent and selective derivatives of this compound for use in preclinical and clinical studies. Another potential direction is in the investigation of the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 1-(2-bromoethyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine with potassium carbonate in the presence of dimethylformamide. This reaction yields this compound as a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been found to act as a potent and selective antagonist of the 5-HT1A receptor, which is a key target for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In addition, this compound has also been shown to possess antinociceptive properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(18)16-6-8-17(9-7-16)14-15-13-11(19-2)4-3-5-12(13)20-14/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBORXAPGJAMFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)





![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide](/img/structure/B2950644.png)



![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)


![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2950654.png)